2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit containing a thiazole ring, was synthesized from methyl 3, 3-dimethylacrylate in an overall yield of 13.8% through nine steps, including asymmetric dihydroxylation, 2, 2-dimethoxypropane protection, saponification, coupling reaction, sulphonation, diazotization, cyclization, oxidation, and so on .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the pendant aryl moiety . Large lipophilic groups appear to be the most important factor affecting the activity of these series .
Scientific Research Applications
Synthesis and Pharmacological Potential
Recent research has focused on the development of novel benzofused thiazole derivatives, including 2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid, due to their promising antioxidant and anti-inflammatory properties. These compounds are synthesized through cyclocondensation reactions, and their pharmacological potential is evaluated through various in vitro assays. Specifically, certain derivatives have shown significant anti-inflammatory activity, comparable to standard references, and potent antioxidant activity against multiple reactive species. This highlights their potential as alternative therapeutic agents for treating inflammation and oxidative stress-related disorders (Raut et al., 2020).
Heterocyclic Systems with Pharmacological Significance
Heterocyclic compounds, including those based on thiazole and oxadiazole scaffolds, are recognized for their versatile pharmacological activities. The structural flexibility of these scaffolds allows for a wide range of chemical modifications, enhancing their interaction with various enzymes and receptors. This adaptability contributes to their significance in medicinal chemistry, offering a foundation for developing new pharmacologically active agents with potential applications in treating various diseases (Lelyukh, 2019).
Future Directions
properties
IUPAC Name |
2-[(2-oxo-1,3-dihydroindol-5-yl)methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-5-8-3-7(1-2-9(8)14-11)4-12-15-10(6-19-12)13(17)18/h1-3,6H,4-5H2,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOSXJHNIOKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CC3=NC(=CS3)C(=O)O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid |
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